molecular formula C6H13NO4Ti B1175479 (3R,7S)-1-methyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane CAS No. 17837-56-8

(3R,7S)-1-methyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane

Cat. No.: B1175479
CAS No.: 17837-56-8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,7S)-1-methyl-2,4,6,8-tetrathiatricyclo[33113,7]decane is a unique organosulfur compound characterized by its tricyclic structure containing four sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,7S)-1-methyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a dithiol with a suitable alkylating agent in the presence of a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the sulfur atoms.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3R,7S)-1-methyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atoms to thiols or other lower oxidation states.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions, often in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Chemistry

In organic synthesis, (3R,7S)-1-methyl-2,4,6,8-tetrathiatricyclo[33113,7]decane is used as a building block for more complex molecules

Biology

In biological research, this compound can be used to study the effects of sulfur-containing compounds on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

Potential medicinal applications include the development of new drugs that exploit the unique properties of sulfur atoms. The compound’s ability to undergo various chemical transformations makes it a versatile candidate for drug design.

Industry

In the industrial sector, (3R,7S)-1-methyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane can be used in the production of advanced materials, such as polymers and resins, that require specific sulfur-containing functionalities.

Mechanism of Action

The mechanism by which (3R,7S)-1-methyl-2,4,6,8-tetrathiatricyclo[3.3

Properties

CAS No.

17837-56-8

Molecular Formula

C6H13NO4Ti

Molecular Weight

0

Synonyms

1-Methyl-2,4,6,8-tetrathiaadamantane

Origin of Product

United States

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